(2-Chlorophenyl)(4-chlorophenyl)methanamine hydrochloride
Overview
Description
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
(2-Chlorophenyl)(4-chlorophenyl)methanamine hydrochloride has been utilized as an intermediate in the synthesis of various pharmaceutical compounds. One notable example is its use in the improved industrial synthesis of the antidepressant sertraline hydrochloride. This synthesis process leverages intermediates like N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide, offering advantages in terms of yield and environmental safety (Vukics et al., 2002). Similarly, a simplified process for preparing N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine, a key intermediate in sertraline hydrochloride synthesis, demonstrates a cleaner and more efficient alternative to traditional methods (Taber et al., 2004).
Crystal Structure Analysis
The compound has been involved in crystal structure studies, providing insights into molecular conformations and interactions. For instance, the crystal structure of (S)-(+)-ketamine hydrochloride, where (2-Chlorophenyl)(4-chlorophenyl)methanamine hydrochloride plays a role, has been determined, revealing the compound's potential in anesthetic applications (Hakey et al., 2008).
Photogeneration and Reactivity Studies
Studies have also delved into the photogeneration and reactivity of certain aryl cations derived from aromatic halides, with compounds like 4-chlorophenol and 4-chloroanisole leading mainly to reductive dehalogenation. Such studies provide insights into the chemical behavior and potential applications of these compounds in various reactions (Protti et al., 2004).
Chemical Synthesis and Optimization
The compound has been used in various chemical synthesis processes, demonstrating its versatility in creating different chemical structures. For instance, the synthesis of 2-aryl-4-(2-hydroxyetiyl)-2-morpholinol hydrochloride involved using (2-Chlorophenyl)(4-chlorophenyl)methanamine hydrochloride, showcasing the compound's role in creating structurally diverse molecules (Peng, 2004).
Environmental and Catalytic Studies
The compound has also been part of studies focusing on environmental remediation and catalytic processes. For example, research on the hydrodechlorination reactivity of chlorophenols over Raney Ni catalysts demonstrates the compound's involvement in significant chemical transformations, pertinent to environmental cleanup efforts (Ma et al., 2010).
properties
IUPAC Name |
(2-chlorophenyl)-(4-chlorophenyl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N.ClH/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15;/h1-8,13H,16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIBUXXKGRGGNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(4-chlorophenyl)methanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.